5-Methylhexanoic acid

描述

Overview and Significance of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain. nih.gov They are found in various organisms and are particularly abundant in dairy products and ruminant meat as a result of synthesis by rumen microorganisms. mdpi.comscielo.org.mx

In biological systems, BCFAs play several crucial roles. They are integral components of cell membranes, where their branched structure helps to increase membrane fluidity. nih.govdellait.com This is vital for the survival and function of certain bacteria. dellait.comfrontiersin.org Research has shown that BCFAs are involved in a variety of metabolic processes. researchgate.net Studies have indicated that BCFAs may have roles in reducing the risk of metabolic disorders, possessing anti-inflammatory properties, and potentially lowering lipid levels. acs.orgnih.govoup.com For instance, inverse associations have been observed between the concentration of BCFAs in plasma and the risk of developing type 2 diabetes. scielo.org.mx Furthermore, BCFAs are being investigated for their influence on energy homeostasis and insulin (B600854) sensitivity. mdpi.comresearchgate.net

Historical Context of 5-Methylhexanoic Acid Research

The historical context of this compound research is primarily rooted in its identification as a naturally occurring compound contributing to the flavor and aroma of various foods. It has been identified in fruits such as strawberries and mangoes, as well as in tea and heated pork. thegoodscentscompany.com Its distinct "cheesy" or "fatty" odor led to its use as a flavoring agent in the food industry. thegoodscentscompany.com

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound for its use as a flavoring agent. nih.gov Its formal recognition and classification, including its assignment of the CAS Registry Number 628-46-6, established a foundation for its standardized use and further scientific investigation. nih.govhc-sc.gc.ca Early research focused on its organoleptic properties and its isolation from natural sources, paving the way for later investigations into its synthesis and broader applications.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is dominated by its application as a key building block in organic synthesis. biosynth.com A significant area of research is its use as a precursor in the synthesis of pharmaceutical compounds. Notably, it is an intermediate in some synthetic routes for Pregabalin (B1679071), an anticonvulsant drug. arkat-usa.org The synthesis of Pregabalin, which is (S)-(+)-3-aminomethyl-5-methylhexanoic acid, often involves derivatives of this compound, such as (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. arkat-usa.orgresearchgate.net

Researchers are actively developing more efficient and enantioselective methods for synthesizing derivatives of this compound. researchgate.net These efforts include enzymatic resolutions and asymmetric hydrogenation techniques to produce specific stereoisomers required for pharmacologically active molecules.

Future research is expected to continue exploring the utility of this compound in synthesizing complex molecules. chemimpex.com There is also growing interest in the biological activities of its derivatives. For example, a novel derivative, oxyphylla A ((R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid), has been discovered and shown to have potential neuroprotective effects. nih.gov This suggests a future direction for research into the therapeutic potential of new compounds derived from this compound. Further studies may also focus on its role in metabolic pathways and as a potential biomarker.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Isoheptanoic acid, Isoenanthic acid, 5-Methylcaproic acid |

| CAS Number | 628-46-6 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless liquid |

| Odor | Fatty, cheesy |

| Boiling Point | 216 °C |

| Melting Point | < -25 °C |

| Density | ~0.91 g/cm³ |

| Solubility | Slightly soluble in water; soluble in alcohol and ether |

Data sourced from multiple chemical databases. thegoodscentscompany.comnih.gov

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, contributing to their characteristic flavors and aromas.

| Source |

| Babaco Fruit (Carica pentagona Heilborn) |

| Heated Pork |

| Mango |

| Strawberry |

| Tea |

| Tobacco |

| Thymus longicaulis |

Data sourced from flavor and natural product databases. thegoodscentscompany.comnih.gov

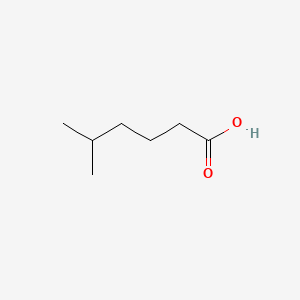

Structure

3D Structure

属性

IUPAC Name |

5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPUGCYGQWGLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044252 | |

| Record name | 5-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, liquid with a cheese fermented odour | |

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; miscible with fat | |

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912 (24°) | |

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-46-6, 1330-19-4 | |

| Record name | 5-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL HEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1AK4X34C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -25 °C | |

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Roles and Metabolic Pathways of 5 Methylhexanoic Acid

Endogenous Occurrence and Distribution in Organisms

5-Methylhexanoic acid is a naturally occurring medium-chain fatty acid found across different life forms. nih.govfoodb.ca

This compound is recognized as a human metabolite, identified in biofluids such as urine. nih.govfoodb.ca As a branched-chain fatty acid, it is involved in lipid metabolism pathways. foodb.ca Its subcellular locations include the cytoplasm and membranes. foodb.ca The Human Metabolome Database (HMDB) lists it under the identifier HMDB0031595. nih.gov In animals, related compounds are metabolized, though specific data on this compound metabolism is less common than for other compounds like methylxanthines. nih.gov

Table 1: Documented Occurrence of this compound in Humans

| Biological Location | Type | Source |

| Biofluid | Urine | foodb.ca |

| Subcellular | Cytoplasm, Membrane | foodb.ca |

| Cellular | Extracellular | foodb.ca |

Microorganisms play a significant role in the production and transformation of this compound. It has been identified as a product of microbial fermentation and metabolism. For instance, during the spontaneous fermentation of Jerusalem artichoke juice, the activity of bacteria such as Lactobacillus and Pediococcus, and fungi like Pichia and Penicillium, leads to the production of various fatty acids. mdpi.com Some skin-resident bacteria, like Staphylococcus epidermidis, are known to metabolize amino acids such as leucine (B10760876) to produce related branched-chain fatty acids like isovaleric acid, which contributes to body odor. plos.org

Research on microbial chain elongation, a process that extends the carbon chain of carboxylic acids, has shown that small quantities of this compound can be produced from 3-methyl-butanoic acid (isovaleric acid) in an ethanol-based fermentation process. frontiersin.org Furthermore, certain fungi, including species of Alternaria and Magnaporthe oryzae, have been found to produce the related compound 2-amino-3-methylhexanoic acid, indicating the presence of pathways for synthesizing branched-chain hexanoic acid structures in the fungal kingdom. mdpi.com

Table 2: Microorganisms Associated with Branched-Chain Fatty Acid Metabolism

| Microorganism | Metabolic Process | Related Compound Produced | Source |

| Lactobacillus, Pediococcus | Fermentation | General Fatty Acids | mdpi.com |

| Staphylococcus epidermidis | Amino Acid Metabolism | Isovaleric acid | plos.org |

| Mixed microbial cultures | Carbon-chain elongation | This compound | frontiersin.org |

| Alternaria sp., M. oryzae | Biosynthesis | 2-Amino-3-methylhexanoic acid | mdpi.com |

Presence in Human and Animal Metabolism

Biosynthesis and Biotransformation Pathways

The synthesis of this compound and its derivatives can be achieved through various enzymatic and fermentation-based processes, often studied in the context of producing valuable chemical intermediates.

Enzymes are central to the synthesis and modification of this compound derivatives. Lipases and esterases are particularly prominent in these pathways. For example, lipases, such as those from Candida rugosa and Thermomyces lanuginosus, are used in the enzymatic resolution of racemic mixtures to produce specific enantiomers of this compound derivatives. researchgate.net

Nitrilase enzymes also play a key role, particularly in the synthesis of precursors for pharmaceuticals like pregabalin (B1679071), which is (S)-3-(aminomethyl)-5-methylhexanoic acid. acs.orgresearchgate.net A nitrilase from Arabis alpina has been engineered to improve the hydrolysis of isobutylsuccinonitrile to (S)-3-cyano-5-methylhexanoic acid, a critical intermediate. researchgate.net Similarly, an esterase from Arthrobacter sp. has been utilized for the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters. researchgate.net The metabolism of this compound itself can proceed via β-oxidation.

Several precursors and intermediates are involved in the synthesis of the this compound backbone. Isovaleraldehyde (B47997) is a common starting material, which can be condensed with compounds like alkyl cyanoacetate (B8463686) or diethyl malonate. google.comacs.org This leads to key intermediates such as 3-isobutylglutaric acid and its anhydride (B1165640). researchgate.netgoogle.com

Another significant intermediate is 3-cyano-5-methylhexanoic acid, which exists in various ester forms and is a direct precursor in many chemoenzymatic synthesis routes. acs.orgresearchgate.netlupinepublishers.com The synthesis of this intermediate can start from precursors like ethyl 3-oxo-5-methylhexanoate. acs.org In microbial processes, 3-methyl-butanoic acid (isovaleric acid) serves as a precursor that can be elongated to form this compound. frontiersin.org

Microbial fermentation is a viable route for producing this compound and its derivatives. Specific microorganisms are selected for their ability to perform desired biotransformations. For instance, the yeast Candida krusei SW2026 has been identified as an effective biocatalyst for the reduction of a precursor to produce an enantiomer of a this compound derivative with high purity. researchgate.net

The bacterium Arthrobacter sp. ZJB-09277 has been isolated for its ability to resolve racemic mixtures of 3-cyano-5-methylhexanoic acid esters, a key step in producing chirally pure intermediates. researchgate.net Fermentation processes often require optimization of conditions such as pH, temperature, and the use of co-substrates like glucose to enhance yield and efficiency. researchgate.net The production of related compounds has also been observed in genetically engineered Escherichia coli and Serratia marcescens. mdpi.com

Precursors and Metabolic Intermediates

Degradation and Catabolism of this compound

This compound, also known as isoheptanoic acid, is a branched-chain fatty acid (BCFA) that undergoes metabolic breakdown primarily for energy production. nih.govhmdb.cafoodb.ca Its degradation involves enzymatic pathways that convert it into smaller, usable molecules.

Beta-Oxidation and Energy Production

As a fatty acid, this compound can be catabolized through β-oxidation, a process that occurs within the mitochondria to generate energy. nih.gov This pathway systematically shortens the fatty acid chain by cleaving two-carbon units in each cycle, producing acetyl-CoA, NADH, and FADH₂. nih.govwikipedia.org These products then enter other metabolic pathways, such as the citric acid cycle and the electron transport chain, to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govlibretexts.org

The β-oxidation of a saturated, even-chain fatty acid generally follows four key steps:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond and producing FADH₂. nih.govwikipedia.org

Hydration by enoyl-CoA hydratase, which adds a hydroxyl group. nih.govwikipedia.org

Oxidation by β-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group to a ketone and produces NADH. nih.govwikipedia.org

Thiolytic cleavage by thiolase, which splits the molecule to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. nih.gov

This process repeats until the entire fatty acid is broken down into acetyl-CoA units. nih.gov While the general principles apply, the methyl branch in this compound requires additional enzymatic steps compared to straight-chain fatty acids. The complete oxidation of fatty acids is a significant source of metabolic energy for many tissues. nih.gov

Formation of Bioactive Metabolites

The breakdown of this compound can lead to the formation of various smaller molecules, some of which possess biological activity. For instance, the catabolism of BCFAs can produce precursors for other essential compounds. This compound itself serves as an intermediate or precursor in the synthesis of more complex, biologically active molecules.

One of the most notable examples is its role in the synthesis of Pregabalin, an anticonvulsant and analgesic drug. smolecule.com Pregabalin is chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid and is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). smolecule.comnih.govpharmacompass.comgoogle.com Its synthesis often involves intermediates derived from this compound. smolecule.comresearchgate.net

Furthermore, a derivative identified as oxyphylla A, or (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid, has been discovered and shown to have neuroprotective properties. researchgate.net Other metabolites can also be formed through various biotransformation processes, such as hydroxylation, leading to compounds like 1-hydroxyibuprofen and 1,2-dihydroxyibuprofen in related structures. mdpi.com

| Molecule | Chemical Name | Role/Activity | Relationship to this compound |

|---|---|---|---|

| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | Anticonvulsant, Analgesic. nih.gov | Synthesized from 5-MHA derivatives. smolecule.com |

| Oxyphylla A | (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid | Neuroprotective. researchgate.net | A direct derivative. researchgate.net |

| Gamma-aminobutyric acid (GABA) | 4-aminobutanoic acid | Inhibitory neurotransmitter. google.com | Pregabalin is a GABA analogue. smolecule.comgoogle.com |

Influence on Cellular Processes and Signaling Pathways

This compound and similar branched-chain fatty acids can influence a variety of cellular functions, from energy balance to complex signaling cascades that regulate cell fate and inflammatory responses. hmdb.ca

Impact on Cell Signaling Pathways

This compound and its derivatives can exert influence over key cellular signaling pathways.

NRF2 Pathway : A derivative of this compound, oxyphylla A, has been shown to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, playing a key role in cellular defense against oxidative stress. mdpi.comnih.gov Activation of Nrf2 can occur through various mechanisms, including its release from the repressor protein Keap1, allowing it to move to the nucleus and initiate the transcription of protective genes. frontiersin.org This pathway is a vital component of cellular homeostasis. nih.gov

GABAergic System : Due to its structural similarity to pregabalin, a known GABA analogue, this compound and its derivatives are of interest for their potential effects on the GABAergic system. smolecule.comhelyspecialitychemicals.com Pregabalin functions by binding to calcium channels, which in turn modulates the release of neurotransmitters. nih.govpharmacompass.com It has been found to promote the production of GABA, a major inhibitory neurotransmitter in the central nervous system. smolecule.comgoogle.com

Regulation of Inflammation and Immune Responses

Branched-chain fatty acids, as part of the larger family of short-chain fatty acids (SCFAs), are recognized as important modulators of inflammation and immunity. researchgate.netnih.gov These molecules can regulate the function of various immune cells, including macrophages, neutrophils, and T cells. mdpi.comrug.nl

Research on SCFAs demonstrates they can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. researchgate.netmdpi.com This modulation can occur through several mechanisms, including the activation of G-protein coupled receptors (GPCRs) like GPR41 and GPR43, which are expressed on immune cells, and the inhibition of histone deacetylases (HDACs). nih.govmdpi.comrug.nlmdpi.com For instance, derivatives of compounds structurally similar to this compound have been shown to reduce inflammatory markers in research models. The gut microbiota plays a crucial role in producing these fatty acids, which can then enter circulation and influence immune responses in distant tissues, highlighting a link between metabolism and systemic inflammation. researchgate.netmdpi.com

| Area of Influence | Specific Target/Pathway | Observed or Potential Effect of 5-MHA or its Class |

|---|---|---|

| Lipid Metabolism | Fatty acid synthesis and degradation | Participates in energy homeostasis and can be influenced by dietary fatty acid composition. |

| Cell Signaling | NRF2 Pathway | A derivative (oxyphylla A) activates this key antioxidant defense pathway. researchgate.net |

| GABAergic System | Structurally related to pregabalin, a GABA analogue that modulates neurotransmission. smolecule.comgoogle.com | |

| Inflammation & Immunity | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Structurally similar compounds can inhibit the production of these cytokines. mdpi.com |

| Immune Cell Function | Modulates the activity of macrophages, neutrophils, and T cells. mdpi.comrug.nl |

Structure Activity Relationships and Biological Activities of 5 Methylhexanoic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 5-Methylhexanoic Acid Analogues

The biological activity of fatty acids and their derivatives is intricately linked to their chemical structure. Modifications in the carbon chain length, the position and nature of branching, and the presence of various functional groups can significantly alter their pharmacological properties. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and specificity. Such studies on this compound and its analogues have provided valuable insights into how these structural features influence their biological effects.

Impact of Branch Position on Biological Activity

The position of a methyl group on a fatty acid chain can significantly influence its biological activity. While direct SAR studies comparing a full isomeric series of methylhexanoic acids are not extensively detailed in the provided results, the importance of the substitution pattern is evident from research on its derivatives. For instance, chain isomers of hexanoic acid, such as 4-methylpentanoic acid, exhibit distinct physical, chemical, and biological properties compared to the linear parent compound, despite having the same molecular formula.

In the context of more complex derivatives, such as pregabalin (B1679071) ((S)-3-(aminomethyl)-5-methylhexanoic acid), the specific placement of the isobutyl group (resulting from the this compound backbone) is critical for its high-affinity binding to the α2-δ subunit of voltage-gated calcium channels. sci-hub.stresearchgate.net The enantiomer of pregabalin, (R)-3-(aminomethyl)-5-methylhexanoic acid, which has the same carbon skeleton but a different spatial arrangement, shows significantly weaker affinity for the α2-δ subunit and lacks comparable in vivo activity. sci-hub.st This underscores the stringent stereochemical and positional requirements for biological activity.

Furthermore, studies on analogues of pregabalin where the isobutyl group is modified or replaced have demonstrated the sensitivity of the biological target to the branching pattern. Replacing the isopropyl moiety of the isobutyl group in pregabalin with a diethyl group resulted in a more than 15-fold decrease in affinity for the α2-δ receptor. sci-hub.st This highlights that the specific branching at the 5-position of the hexanoic acid chain is a key determinant for potent biological interaction in this class of compounds.

Table 1: Impact of Structural Modifications on Biological Activity of Pregabalin Analogues

| Compound | Modification from Pregabalin | Impact on α2-δ Receptor Affinity | Reference |

|---|---|---|---|

| (R)-3-(aminomethyl)-5-methylhexanoic acid | Enantiomer of Pregabalin | Significantly weaker affinity | sci-hub.st |

Influence of Chain Length on Biological Activity

In the context of neurodegenerative diseases, the deleterious effects of very long-chain fatty acids (VLCFAs) on mitochondrial functions have been shown to decrease as the hydrocarbon chain length increases from C22:0 to C26:0. aginganddisease.org Conversely, the induction of cell death by these VLCFAs increases with chain length (C22:0 < C24:0 < C26:0). aginganddisease.org This illustrates that chain length can have differential impacts on various biological endpoints. Short-chain fatty acids (SCFAs), in contrast, are known to be involved in multiple brain disorders and can exert neuroprotective effects. frontiersin.org

The activity of kahalalide F, a complex peptide containing a fatty acid side chain, and its analogues also provides insight. IsoKF, which contains a (4S)-methylhexanoic acid isomer instead of the fatty acid in kahalalide F, showed similar or even enhanced efficacy against certain tumor cell lines, indicating that both chain structure and length are pivotal for its cytotoxic activity. nih.gov

Neurobiological and Neurological Implications

Derivatives of this compound have emerged as significant molecules in the field of neurobiology, primarily due to their structural similarity to endogenous neurotransmitters and their role as precursors to potent neuroactive drugs. helyspecialitychemicals.com

Neuroprotective Effects of this compound Derivatives

Recent research has highlighted the potential of this compound derivatives in protecting neurons from damage and degeneration. smolecule.com A notable derivative, oxyphylla A, identified as (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid, has demonstrated significant neuroprotective effects in models of Parkinson's disease. nih.gov This compound was shown to ameliorate chemically-induced neuronal cell damage in vitro and alleviate dopaminergic neuron loss and behavioral impairments in animal models. nih.gov

Activation of NRF2 Pathway

A key mechanism underlying the neuroprotective effects of certain this compound derivatives is the activation of the Nuclear factor-erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, acting as a master switch for the cellular redox state. nih.govnih.gov

Quantitative proteomic analysis revealed that oxyphylla A activates NRF2. nih.gov This activation triggers a cascade of downstream antioxidative responses, which helps to protect neuronal cells from the oxidative stress implicated in neurodegenerative diseases like Parkinson's disease. nih.gov The activation of NRF2 by phytochemicals is a recognized strategy for neuroprotection, often involving epigenetic modifications or modulation of proteins that regulate NRF2 stability, such as Keap1. mdpi.comresearchgate.net

Modulation of Neurotransmitter Systems

Derivatives of this compound can modulate neurotransmitter systems, which is central to their neurological effects. evitachem.com The most prominent example is pregabalin, or (S)-3-(aminomethyl)-5-methylhexanoic acid, which is structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

Although it is a GABA analogue, pregabalin does not bind directly to GABA receptors. Instead, its primary mechanism of action is the high-affinity binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels in the central nervous system. sci-hub.stnih.gov This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of several excitatory neurotransmitters, such as glutamate (B1630785). nih.gov This modulation of neurotransmitter release is the basis for its anticonvulsant, analgesic, and anxiolytic properties. sci-hub.st Other derivatives have also been investigated for their ability to enhance GABAergic signaling, which is crucial for managing neuronal hyperexcitability.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methylpentanoic acid |

| (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) |

| (R)-3-(aminomethyl)-5-methylhexanoic acid |

| Oxyphylla A ((R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid) |

| Kahalalide F |

| isoKF |

| Gamma-aminobutyric acid (GABA) |

Anticonvulsant Properties and GABA Analogs

While this compound itself is not directly used as an anticonvulsant, its structural motif is central to the development of potent anticonvulsant drugs. Its derivative, pregabalin, is a synthetic branched-chain gamma-amino acid that exhibits significant anticonvulsant, analgesic, and anxiolytic properties. drugbank.comresearchgate.net

Role in Pregabalin Synthesis and Mechanism of Action

This compound is a key precursor in several synthetic routes to produce pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid. pharmgkb.orgevitachem.comsci-hub.se Various chemical strategies exist to synthesize pregabalin, often involving intermediates derived from this compound or related structures like 3-cyano-5-methylhexanoic acid. evitachem.comportico.org

Pregabalin was initially designed as a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). koreamed.orglupinepublishers.com The goal was to create a molecule that could mimic GABA's effects or modulate its metabolism to treat conditions like epilepsy. frontiersin.org However, despite its structural similarity to GABA, pregabalin's primary mechanism of action does not involve direct interaction with GABA receptors (GABA-A or GABA-B) or GABA metabolism. sci-hub.sekoreamed.orgfrontiersin.org Instead, its therapeutic effects are attributed to its high-affinity binding to another target within the central nervous system. sci-hub.sefrontiersin.org The binding at this site reduces the release of several excitatory neurotransmitters, such as glutamate and substance P, which contributes to its anticonvulsant and analgesic effects. researchgate.netkoreamed.org

Binding to Alpha-2-Delta Subunit of Voltage-Gated Calcium Channels

The principal mechanism of action for pregabalin involves its potent and selective binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels. pharmgkb.orgkoreamed.orgfrontiersin.org This binding is highly specific to the α2δ-1 and α2δ-2 subunits. drugbank.comfrontiersin.org The α2δ subunit is a protein associated with voltage-gated calcium channels that is crucial for their proper function and trafficking to the cell membrane. koreamed.org

When pregabalin binds to the α2δ subunit, it modulates the function of the calcium channel. koreamed.org In states of neuronal hyperexcitability, which are characteristic of epilepsy and neuropathic pain, this binding reduces the influx of calcium into presynaptic nerve terminals. koreamed.orgfrontiersin.org This diminished calcium entry, in turn, decreases the release of excitatory neurotransmitters, thereby dampening excessive neuronal signaling and producing its therapeutic effects. koreamed.org Research has confirmed that pregabalin does not significantly interact with 38 other common receptors and ion channels, highlighting the selectivity of its action. drugbank.comresearchgate.net

| Subunit Target | Binding Action | Effect | Source |

|---|---|---|---|

| α2δ-1 | High-affinity, selective binding | Modulation of calcium influx, reduced neurotransmitter release | drugbank.comfrontiersin.org |

| α2δ-2 | High-affinity, selective binding | Modulation of calcium influx, reduced neurotransmitter release | drugbank.comfrontiersin.org |

| α2δ-3 | No significant binding | N/A | frontiersin.org |

| α2δ-4 | No significant binding | N/A | frontiersin.org |

Interaction with System L Neutral Amino Acid Transporter

For pregabalin to exert its effects within the central nervous system, it must cross the blood-brain barrier. Despite its low lipophilicity, pregabalin is effectively transported into the brain. nih.gov This transport is mediated by the system L neutral amino acid transporter, specifically L-type amino acid transporter 1 (LAT1 or SLC7A5). nih.govwikipedia.org This transporter is responsible for carrying large neutral amino acids like leucine (B10760876) and valine across the blood-brain barrier. wikipedia.org

The structural similarity of pregabalin to these amino acids allows it to be recognized as a substrate by the LAT1 transporter. nih.govresearchgate.net Studies have shown that pregabalin uptake is significantly increased in cells overexpressing LAT1 but not LAT2. nih.gov This active transport mechanism is crucial for its pharmacological activity, as many other derivatives with high affinity for the α2δ subunit in vitro were found to be inactive in animal models because they did not bind to the system L transporter and thus could not effectively penetrate the brain. wikipedia.org The affinity for the system L transporter is therefore a critical factor in the design of effective pregabalin-like drugs. wikipedia.org

Antimicrobial Properties and Applications

Antimicrobial Activity of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs), the class of molecules to which this compound belongs, are integral components of the cell membranes of many bacteria, particularly Gram-positive species like Staphylococcus aureus and Listeria monocytogenes. nih.govfrontiersin.orgnih.gov These fatty acids influence membrane fluidity and homeostasis. frontiersin.orgnih.gov While bacteria synthesize their own BCFAs, externally supplied fatty acids can also exhibit antimicrobial properties. nih.gov

Free fatty acids, including BCFAs, can act as antimicrobial agents by disrupting the bacterial cell membrane. asm.orgscielo.org.mx Their amphipathic nature allows them to insert into the lipid bilayer, leading to destabilization, pore formation, and disruption of essential processes like the electron transport chain and oxidative phosphorylation. asm.org The effectiveness of a fatty acid can depend on its structure, including chain length and branching. For instance, certain methyl-branched fatty acids have shown inhibitory activity against enzymes in the bacterial fatty acid synthesis (FASII) pathway, such as FabI in S. aureus. nih.gov

Role in the Development of Novel Antibiotics and Antiseptics

The unique properties of branched-chain fatty acids and their essential role in bacterial physiology make them and their synthesis pathways attractive targets for the development of new antibiotics. nih.govresearchgate.net The bacterial type II fatty acid synthesis (FASII) pathway is a validated target for new drug discovery. nih.govresearchgate.net

Researchers are exploring several strategies based on fatty acids:

Direct-acting agents : Designing synthetic fatty acids, including BCFAs, that can effectively disrupt bacterial membranes or inhibit key cellular processes. asm.orgacs.org The combination of fatty acids with other compounds, like chitosan, is being investigated to enhance their delivery and efficacy against drug-resistant pathogens. biorxiv.org

Inhibitors of Fatty Acid Synthesis (FASII) : Developing molecules that block the enzymes responsible for creating fatty acids in bacteria. Since many bacteria, including S. aureus, require BCFAs for membrane health, inhibiting their synthesis is a promising strategy. nih.govfrontiersin.org

Fatty Acid Conjugation : Attaching fatty acid chains to other molecules, such as antimicrobial peptides, can enhance their potency. researchgate.netmdpi.com The fatty acid moiety increases hydrophobicity, which can improve the molecule's ability to interact with and disrupt the bacterial membrane. researchgate.net

The development of these novel agents is crucial in the face of rising antibiotic resistance, and fatty acid-based strategies offer a promising avenue for creating new treatments. researchgate.netacs.org

| Strategy | Mechanism | Example Target | Source |

|---|---|---|---|

| Direct Membrane Disruption | Insertion into and destabilization of the bacterial cell membrane. | Gram-positive and Gram-negative bacteria | asm.orgacs.org |

| Inhibition of Fatty Acid Synthesis (FASII) | Blocking key enzymes (e.g., FabH, FabI) in the bacterial pathway. | Staphylococcus aureus, Mycobacterium tuberculosis | nih.govresearchgate.net |

| Fatty Acid Conjugation | Enhancing the antimicrobial activity of peptides by increasing their membrane interaction. | Broad-spectrum antibacterial agents | researchgate.netmdpi.com |

Other Investigated Biological Activities

Derivatives of this compound, particularly its amino-substituted forms, are recognized for their potential roles in protein synthesis and metabolic studies. As non-proteinogenic amino acids, they are not typically found in natural proteins but can be synthesized for research purposes. cymitquimica.com

Furthermore, these amino acid analogs are valuable tools for investigating metabolic pathways, especially those involving branched-chain amino acids. smolecule.com By examining how cells metabolize β-homoleucine compared to leucine, scientists can gain a better understanding of the regulation and function of these essential pathways. smolecule.com

Certain derivatives of this compound have been identified as substrates for specific enzymes involved in amino acid metabolism. A notable example is the interaction of (R)-3-amino-5-methylhexanoic acid with a β-transaminase from the bacterium Mesorhizobium sp. strain LUK. nih.govresearchgate.net

This pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme, named MesAT, catalyzes the transfer of an amino group from a β-amino acid to a keto acid. nih.gov The enzyme is enantioselective and effectively converts the aliphatic β-amino acid (R)-3-amino-5-methylhexanoic acid into its corresponding β-keto acid, using pyruvate (B1213749) or 2-oxoglutarate as the amino acceptor. nih.gov X-ray crystallography studies have revealed the structural basis for this specificity, showing that (R)-3-amino-5-methylhexanoic acid binds covalently to the PLP cofactor in the enzyme's active site. nih.gov This research demonstrates a specific metabolic role for this this compound derivative, positioning it as a substrate in an enzymatic reaction central to amino acid transformation. nih.gov

Table 2: Enzymatic Reaction Involving a this compound Derivative

| Enzyme | Substrate | Reaction Type | Product |

| β-Transaminase (MesAT) from Mesorhizobium sp. | (R)-3-amino-5-methylhexanoic acid | Transamination | Corresponding β-keto acid |

Data sourced from structural and functional studies of bacterial aminotransferases. nih.gov

Structurally similar analogs of canonical amino acids can sometimes be mistakenly utilized by the cell's translational machinery, leading to their incorporation into proteins. Research has identified a derivative of this compound that acts as a methionine analog and competes with it for incorporation during protein synthesis. nih.gov

The compound 2-Amino-5-methyl-5-hexenoic acid (AMHA), isolated from Streptomyces sp., was found to inhibit protein synthesis in Salmonella typhimurium and Escherichia coli. nih.gov Further investigation in a cell-free system from E. coli demonstrated that AMHA specifically inhibited the formation of methionyl-tRNA, which is the crucial step of charging methionine to its corresponding transfer RNA before it can be used by the ribosome. nih.gov

Crucially, the inhibitory effects of AMHA on both cell growth and protein synthesis were abolished by the addition of methionine to the system. nih.gov This reversal indicates that AMHA and methionine compete for the same biological target, which is the active site of methionyl-tRNA synthetase. nih.govgoogle.com When methionine is abundant, it out-competes the analog, preventing the mis-charging of the tRNA and the subsequent incorporation of the non-standard amino acid into proteins. google.com

Advanced Synthetic Methodologies and Chiral Chemistry

Enantioselective Synthesis of 5-Methylhexanoic Acid Derivatives

Enantioselective synthesis is crucial for producing optically pure compounds, as the biological activity of chiral molecules often resides in a single enantiomer. For derivatives of this compound, several advanced strategies have been developed to install the desired stereocenter with high fidelity.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral molecules. This method is prominently used in the synthesis of derivatives like (S)-3-aminomethyl-5-methylhexanoic acid, where the key step involves the stereoselective reduction of a prochiral precursor. acs.orgnih.gov

A notable application is the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand, such as Me-DuPHOS. acs.orgnih.govacs.org This reaction establishes the chiral center at the C3 position, yielding the desired (S)-3-cyano-5-methylhexanoate with exceptional enantiomeric excess (ee), often exceeding 99%. acs.orgnih.gov The use of itaconate salts as substrates in conjunction with Rh-DuPHOS catalysts has been shown to enhance reaction rates and selectivity. acs.orgacs.org

Similarly, ruthenium-based catalysts, such as Ru(BINAP) complexes, are effective for the asymmetric hydrogenation of β-keto esters like 3-keto-5-methylhexanoic acid, producing the corresponding (3S)-hydroxy derivative with an enantiomeric excess greater than 95%. The efficiency of these catalytic systems allows for high substrate-to-catalyst ratios, making the process more economical for large-scale production.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium/Me-DuPHOS | 3-Cyano-5-methylhex-3-enoic acid salt | (S)-3-Cyano-5-methylhexanoate | >99% | acs.orgnih.gov |

| [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄ | Potassium 3-cyano-5-methylhex-3-enoate | Potassium (S)-3-cyano-5-methylhexanoate | 96.6% | acs.org |

| RuCl₂/(S)-BINAP | 3-Keto-5-methylhexanoic acid | (3S)-Hydroxy-5-methylhexanoic acid | >97% |

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. researchgate.net Enzymatic kinetic resolution, in particular, is widely employed to separate enantiomers from a racemic mixture. researchgate.net This process utilizes enzymes, such as hydrolases, that preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. google.comgoogleapis.com This approach is extensively used for producing precursors to this compound derivatives.

Lipases are a class of hydrolases that have demonstrated remarkable efficiency and enantioselectivity in the kinetic resolution of esters of this compound derivatives. researchgate.netmdpi.com The process typically involves the enantioselective hydrolysis of a racemic ester. For instance, the kinetic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) is a key step in several chemoenzymatic routes. mdpi.comnih.gov

Commercial lipases like Lipolase® and Novozym 435 have been successfully used for this purpose. researchgate.netmdpi.com Lipolase®, a recombinant lipase (B570770) from Thermomyces lanuginosus, has been used to achieve a 45% yield and 98% ee for (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid. researchgate.net Similarly, Novozym 435 can effectively catalyze the hydrolysis of γ-nitro esters, which are precursors to this compound derivatives, yielding (S)-γ-nitro acids with ee values between 87% and 94%. mdpi.com In another example, Candida rugosa lipase is used in the stereoselective hydrolysis of 3-isobutylglutarimide to produce (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.

| Enzyme (Source) | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Lipolase® (T. lanuginosus) | rac-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | 45% Yield | 98% | researchgate.net |

| Novozym 435 | rac-γ-nitro esters | (S)-γ-nitro acids | 18-24% Conversion | 87-94% | mdpi.com |

| Candida rugosa lipase | rac-3-Isobutylglutarimide | (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid | N/A | 91.2% Purity | |

| T. thermophilus lipase (mutant) | 2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | 49.7% Conversion | >95% | nih.govnih.gov |

| Lipase PS IM (Pseudomonas cepacia) | rac-Ethyl 3-hydroxy-3-phenylpropionate | (S)-3-Cyano-5-methylhexanoic acid ethyl ester | 44.5% Yield | 99.2% | researchgate.net |

Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds directly to carboxylic acids. google.com The nitrilase-mediated bioconversion of dinitriles is a highly attractive and atom-economical route for synthesizing chiral cyano-carboxylic acids, which are valuable intermediates. researchgate.net A prominent example is the regio- and enantioselective hydrolysis of isobutylsuccinonitrile (IBSN) to afford (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA). google.comresearchgate.net

Nitrilases from various sources have been explored for this transformation. The nitrilase from Arabidopsis thaliana (AtNIT1) was found to catalyze the kinetic resolution of racemic IBSN with high enantioselectivity (E > 150), achieving 98% ee at 45% conversion. google.comresearchgate.net In some cases, the bioconversion can be accompanied by the formation of an amide byproduct. nih.gov To address this, a one-pot bienzymatic cascade using a nitrilase and an amidase can be employed to eliminate the amide and improve the yield of the desired carboxylic acid. nih.govresearchgate.net

| Enzyme (Source) | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Nitrilase (Arabidopsis thaliana) | Isobutylsuccinonitrile (IBSN) | (S)-3-Cyano-5-methylhexanoic acid | 45% | 98% | google.comresearchgate.net |

| Nitrilase (Arabis alpina, N258D mutant) | Isobutylsuccinonitrile (IBSN) | (S)-3-Cyano-5-methylhexanoic acid | 45.0% | 99.3% | nih.gov |

| Chimeric Nitrilase (BaNITM2 mutant) | Isobutylsuccinonitrile (IBSN) | (S)-3-Cyano-5-methylhexanoic acid | N/A (5.4-fold increased activity) | E = 515 | nih.gov |

| Immobilized Nitrilase (Brassica rapa) | Isobutylsuccinonitrile (IBSN) | (S)-3-Cyano-5-methylhexanoic acid | >41.1% | E > 150 | researchgate.net |

Hydrolases, including lipases and nitrilases, are preferred biocatalysts for industrial applications due to their broad substrate specificity, high stability, and lack of need for expensive cofactors. muni.cz The development of robust and reusable biocatalysts is key to creating economically viable industrial processes. Immobilization of enzymes on solid supports, such as epoxy resins, is a common strategy to enhance their stability and allow for continuous use and easy separation from the reaction mixture. nih.govnih.gov

For instance, an immobilized mutant of Talaromyces thermophilus lipase has been shown to retain high catalytic activity for the kinetic resolution of CNDE at high substrate concentrations (up to 3 M) and can be reused for at least 10 cycles, demonstrating its potential for industrial manufacturing. nih.govnih.gov Similarly, a chemoenzymatic process combining immobilized nitrilase-catalyzed hydrolysis with continuous flow racemization of the unreacted substrate has been developed for the efficient production of (S)-CMHA, highlighting the potential for industrialization. acs.org A patent also describes a method for preparing (R)-3-(carbamoylmethyl)-5-methylhexanoic acid via stereoselective ring-opening of 3-isobutylglutarimide using a hydrolase, a process suitable for large-scale synthesis. googleapis.com

While naturally occurring enzymes offer significant advantages, their properties are often not optimal for industrial processes, which may involve high substrate concentrations or non-natural substrates. Protein engineering, through methods like directed evolution and site-saturation mutagenesis, is a powerful tool to tailor enzymes for specific applications, enhancing their activity, selectivity, and stability. nih.gov

Significant success has been achieved in engineering both lipases and nitrilases for the synthesis of this compound derivatives. For example, a triple mutant of Thermomyces lanuginosus lipase (S88T/A99N/V116D) was created that exhibited a 60-fold improvement in specific activity towards CNDE. nih.gov This engineered enzyme enabled the production of (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid with 98% ee at a high substrate loading of 1 M. nih.gov In another study, engineering the crevice-like binding site of a Talaromyces thermophilus lipase (mutant L206F/P207F/L259F) resulted in a biocatalyst with higher stereoselectivity. nih.govmdpi.com

Similarly, a chimeric nitrilase was engineered through several mutations (V82L/M127I/C237S), resulting in a variant with a 5.4-fold increase in activity, significantly higher enantioselectivity, and reduced amide byproduct formation in the synthesis of (S)-CMHA. nih.gov

| Enzyme | Engineering Method | Key Mutations | Improvement | Reference |

| T. lanuginosus lipase | Site-saturation mutagenesis | S88T/A99N/V116D | 60-fold increase in specific activity | nih.gov |

| T. thermophilus lipase | Site-directed mutagenesis | L206F/P207F/L259F | Higher stereoselectivity | nih.govmdpi.com |

| Chimeric nitrilase (BaNIT) | Directed Evolution | V82L/M127I/C237S | 5.4-fold increased activity, E=515 | nih.gov |

| Arabis alpina nitrilase (AaNIT) | Site-directed mutagenesis | N258D | High activity and enantioselectivity (E > 300) at 100 g/L substrate | nih.gov |

Hydrolase Applications in Industrial Scale Synthesis

Organocatalysis and Chiral Auxiliaries

The pursuit of enantiomerically pure forms of this compound derivatives has led to the exploration of organocatalysis and chiral auxiliaries to control stereochemistry. These methods offer an alternative to traditional metal-based catalysts and classical resolutions.

Organocatalysis, a powerful tool in asymmetric synthesis, has been applied to the production of chiral compounds. researchgate.net For instance, the enantioselective conjugate addition of nitromethane (B149229) to 5-methyl-2-hexenal can be achieved using organocatalysts derived from D-proline, such as the Hayashi/Jørgensen catalyst. mdpi.com This approach yields intermediates that can be converted to the desired product in subsequent steps. mdpi.com Another strategy involves the quinine-mediated ring opening of 3-isobutylglutaric anhydride (B1165640) with an alcohol, a key step in a highly enantioselective synthesis. researchgate.net

Chiral auxiliaries are another established method for inducing stereoselectivity. Evans oxazolidinones, for example, can be used to direct diastereoselective alkylation, thereby establishing the desired stereogenic center. smolecule.comissuu.comtsijournals.comtsijournals.com One approach involves coupling 3-isobutylglutaric anhydride with a chiral auxiliary, followed by asymmetric alkylation, which can achieve high diastereomeric excess. smolecule.com Similarly, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone has been employed as a chiral auxiliary to introduce the necessary stereochemical configuration. google.com Although effective in producing high enantiomeric purity, these methods can be challenging and costly on a large scale. google.com

Stereoselective Cyanohydrin-Forming Reactions

Stereoselective cyanohydrin formation is a valuable transformation in organic synthesis, providing access to α-hydroxy acids and other important chiral building blocks. acs.orgd-nb.info The addition of hydrogen cyanide (HCN) to aldehydes and ketones to form cyanohydrins is a reversible reaction that can be catalyzed by base to generate the nucleophilic cyanide ion. libretexts.org

For the synthesis of chiral cyanohydrins, enzymatic methods using (R)- and (S)-oxynitrilases have proven effective for the enantioselective addition of HCN to carbonyl compounds. d-nb.info These enzymes can produce either (R)- or (S)-cyanohydrins with high optical purity. d-nb.info Another approach involves the use of cyclic dipeptides as catalysts for the enantioselective addition of HCN to aldehydes. d-nb.info

While direct application to this compound precursors is not extensively detailed in the provided results, the principles of stereoselective cyanohydrin formation are broadly applicable. For example, a general synthesis for optically pure ketone cyanohydrins involves the stereoselective alkylation of umpoled aldehyde derivatives. acs.org This method has been extended to create both olefinic and aliphatic ketone cyanohydrins, which were previously difficult to obtain in enantiomerically pure form. acs.org These chiral cyanohydrins can then be readily converted to optically pure α-branched α-hydroxy acids. acs.org

Chemical Synthesis Routes and Process Optimization

The large-scale production of this compound derivatives necessitates the development of efficient and optimized chemical synthesis routes.

Multi-step Organic Synthesis Techniques

The synthesis of this compound derivatives often involves multi-step sequences starting from simple, readily available precursors. smolecule.compatsnap.com A common strategy for a derivative, (S)-3-(aminomethyl)-5-methylhexanoic acid, begins with the condensation of isovaleraldehyde (B47997) with an alkyl cyanoacetate (B8463686). google.com This is followed by a series of reactions including the formation of 3-isobutylglutaric acid, its subsequent conversion to an anhydride, and reaction with ammonia (B1221849) to form (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.com

Another route involves the Knoevenagel condensation between isovaleraldehyde and diethyl malonate to produce an alkylidene malonate. mdpi.com Subsequent conjugate addition of cyanide generates a racemic intermediate that can be resolved to the desired enantiomer. mdpi.com

The table below outlines a typical multi-step synthesis for a derivative of this compound.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Condensation | Isovaleraldehyde, Alkyl cyanoacetate | 2-Cyano-5-methylhex-2-enoic acid alkyl ester google.com |

| 2 | Michael Addition | Dialkyl malonate | 3-Isobutylglutaric acid google.com |

| 3 | Anhydride Formation | Acetic anhydride or Acetyl chloride | 3-Isobutylglutaric acid anhydride google.com |

| 4 | Aminolysis | Ammonia | (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid google.com |

Racemization Processes for Enantiomeric Control

One developed method involves a one-pot process where the undesired S-enantiomer is converted into a symmetrical glutarimide (B196013) derivative using piperidine (B6355638) in refluxing toluene. acs.orgias.ac.inacs.org This imide is then hydrolyzed with an alkali to yield the racemic mixture, which can be re-subjected to the resolution process. acs.orgias.ac.inacs.org This approach is considered simpler and more cost-effective than other literature procedures that may use more hazardous reagents. acs.orgias.ac.in

Similarly, the unwanted (R)-enantiomer of 3-cyano-5-methylhexanoic acid ethyl ester can be racemized to the corresponding racemic mixture, allowing it to be recycled in the resolution step. google.comgoogleapis.com

Development of Cost-Effective and Eco-Friendly Processes

There is a significant drive towards developing synthetic routes that are not only economically viable but also environmentally sustainable. google.comwipo.int This includes using safer reagents, reducing waste, and improving atom economy. researchgate.netgoogle.com

One approach to a more eco-friendly process involves biocatalysis. Nitrilase enzymes, for example, can be used for the biosynthesis of carboxylic acids from nitriles under mild reaction conditions, which aligns with the principles of green chemistry. researchgate.net The regio- and stereoselective hydrolysis of dinitriles using immobilized nitrilase has been developed to produce (S)-3-cyano-5-methylhexanoic acid, a key intermediate. google.comgoogle.com

Modifications to existing synthetic steps can also lead to more cost-effective processes. For example, using sodium cyanide, which is safer to handle on an industrial scale than potassium cyanide, and catalytic amounts of base in the Knoevenagel condensation can reduce costs. lupinepublishers.com Another strategy focuses on avoiding a chiral resolution step altogether by using a chiral catalyst in an addition reaction to create the desired stereocenter directly. google.com

Synthesis of Specific this compound Derivatives

The methodologies discussed are often applied to the synthesis of specific, often biologically active, derivatives of this compound.

One of the most synthesized derivatives is (S)-3-(aminomethyl)-5-methylhexanoic acid. An enantioselective synthesis for this compound has been developed featuring the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst, which provides the (S)-3-cyano-5-methylhexanoate intermediate with very high enantiomeric excess. Subsequent reduction of the nitrile group yields the final product.

Another important derivative is (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), a key component of the protease inhibitor amastatin. tandfonline.com Its stereoselective synthesis can be achieved starting from a chiral synthon, (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone. tandfonline.com

The synthesis of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid can be accomplished through various routes, including the reaction of appropriate precursors with ammonium (B1175870) hydroxide (B78521) or through multi-step syntheses that may involve protection and deprotection strategies. smolecule.com

Below is a table of some specific this compound derivatives and their synthetic precursors.

| Derivative | Precursor(s) | Key Synthetic Method |

| (S)-3-(Aminomethyl)-5-methylhexanoic acid | 3-Cyano-5-methylhex-3-enoic acid salt | Asymmetric hydrogenation |

| (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid | (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid | Chiral Resolution google.com |

| (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone | Stereoselective synthesis from chiral synthon tandfonline.com |

| 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | Various precursors | Reaction with ammonium hydroxide smolecule.com |

Synthesis of Pregabalin (B1679071) and its Intermediates

Pregabalin, known chemically as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is a significant anticonvulsant drug. arkat-usa.org Its synthesis has spurred the development of numerous methods to obtain key chiral intermediates derived from this compound.

A critical intermediate in many syntheses of Pregabalin is (S)-3-cyano-5-methylhexanoic acid. google.com Various routes have been developed to obtain this compound in high enantiomeric purity.

One common strategy involves the condensation of isovaleraldehyde with an alkyl cyanoacetate, which then undergoes further reactions. For instance, isovaleraldehyde can be condensed with ethyl cyanoacetate to yield ethyl 2-cyano-5-methyl-2-hexenoate. patsnap.com This intermediate can then be subjected to a Michael addition with diethyl malonate, followed by hydrolysis and decarboxylation to produce 3-isobutylglutaric acid. google.com The subsequent conversion to an anhydride and reaction with ammonia yields racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, a precursor that can lead to the desired cyano-intermediate. google.com

Another approach involves the ruthenium-catalyzed oxidation of 2-benzyl-4-methylpentanenitrile. This reaction effectively converts the phenyl group into a carboxylic acid, directly forming 3-cyano-5-methylhexanoic acid. The nitrile group in this intermediate can then be reduced to the amine to afford pregabalin.

Enzymatic methods have also proven effective. The kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters using enzymes like esterases from Arthrobacter sp. can provide the (S)-enantiomer with high enantiomeric excess. researchgate.net Lipases, such as immobilized lipase PS from Pseudomonas cepacia, have also been used for the enantioselective hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net

Asymmetric hydrogenation is another powerful technique. A 3-cyano-5-methylhex-3-enoic acid salt can be hydrogenated using a chiral rhodium catalyst, such as one with a Me-DuPHOS ligand, to produce (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. nih.gov

The following table summarizes various synthetic approaches to 3-Cyano-5-methylhexanoic acid and its esters.

| Starting Material(s) | Key Reagents/Catalysts | Product | Key Features |

| Isovaleraldehyde, Alkyl cyanoacetate | Di-n-propylamine, Dialkyl malonate | 3-Isobutylglutaric acid (precursor) | Multi-step classical synthesis. google.com |

| 2-Benzyl-4-methylpentanenitrile | Ruthenium (III) chloride, Sodium periodate | 3-Cyano-5-methylhexanoic acid | Direct oxidation of a precursor nitrile. |

| rac-3-Cyano-5-methylhexanoic acid ethyl ester | Arthrobacter sp. ZJB-09277 (whole cells) | (S)-3-Cyano-5-methylhexanoic acid | Biocatalytic kinetic resolution. researchgate.net |

| rac-3-Cyano-5-methylhexanoic acid ethyl ester | Immobilized lipase PS | (S)-3-Cyano-5-methylhexanoic acid ethyl ester | Enzymatic enantioselective hydrolysis. researchgate.net |

| 3-Cyano-5-methylhex-3-enoic acid salt | Rhodium Me-DuPHOS catalyst | (S)-3-Cyano-5-methylhexanoate | Asymmetric hydrogenation. nih.gov |

(R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid is another key intermediate in the synthesis of Pregabalin. arkat-usa.org The primary method for obtaining this enantiomerically pure compound is through the resolution of the racemic mixture.

The synthesis of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid often starts from 3-isobutylglutaric acid. google.com This diacid is converted to its anhydride, which is then opened with ammonia to form the racemic amide-acid. google.com

The resolution of the racemic mixture is typically achieved by forming diastereomeric salts with a chiral amine. (R)-(+)-α-Phenylethylamine is a commonly used resolving agent. google.comgoogle.com When reacted with the racemic acid, it selectively forms a salt with the (R)-enantiomer, which can be separated by crystallization. Subsequent acidification of the isolated salt yields the desired (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.comgoogle.com Other optically active amines, such as l-(1-naphthyl)ethylamine and phenylglycinol, have also been investigated as resolving agents. google.com

The table below details the resolution methods for obtaining chiral 3-(Carbamoylmethyl)-5-methylhexanoic acid.

| Starting Material | Resolving Agent/Method | Product | Key Features |

| (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid | (R)-(+)-α-Phenylethylamine | (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid | Classical resolution via diastereomeric salt formation. google.comgoogle.com |

| (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid | (R)-(-)-Phenylglycinol | (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid | Alternative chiral amine for resolution. google.com |

| (S)-3-(Carbamoylmethyl)-5-methylhexanoic acid | Piperidine, Alkali hydrolysis | (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid | Racemization of the undesired enantiomer for recycling. acs.org |

3-Cyano-5-methylhexanoic Acid

Synthesis of Neuroprotective Derivatives (e.g., Oxyphylla A)

This compound serves as a structural motif in the synthesis of novel neuroprotective compounds. One such example is Oxyphylla A, chemically identified as (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid. This compound was discovered as a natural product from the fruit of Alpinia oxyphylla and has shown potential as a neuroprotective agent. researchgate.netnih.gov

The development of a synthetic route for Oxyphylla A is crucial for its large-scale availability for further studies. nih.gov While the specific details of the total synthesis are often proprietary, the general strategy involves creating the chiral center and coupling the this compound side chain to the substituted phenyl ring. Synthetic efforts enable the production of not only the natural (R)-enantiomer but also its (S)-enantiomer and the racemic mixture for comprehensive biological evaluation. google.comgoogle.com The neuroprotective effects of these compounds are being investigated in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.netresearchgate.net

| Compound | Chemical Name | Source | Key Synthetic Challenge |

| Oxyphylla A | (R)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid | Natural Product/Total Synthesis | Stereoselective construction of the chiral center and arylation. researchgate.netnih.gov |

| (S)-Oxyphylla A | (S)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid | Total Synthesis | Enantioselective synthesis of the opposite enantiomer. google.com |

| Racemic Oxyphylla A | (±)-4-(2-hydroxy-5-methylphenyl)-5-methylhexanoic acid | Total Synthesis | Non-stereoselective synthesis for comparative studies. google.com |

Synthesis of Amino Acid Analogs (e.g., 2-Amino-5-methylhexanoic acid, 5-Methyl-D-norleucine)

This compound is a precursor for the synthesis of non-proteinogenic amino acid analogs, which are valuable tools in medicinal chemistry and biochemical studies.

2-Amino-5-methylhexanoic acid , also known as 5-methylnorleucine, exists as D and L enantiomers. cymitquimica.comcymitquimica.com The synthesis of these amino acids often starts from a suitable precursor derived from this compound or related structures. A common method is the alkylation of diethyl acetamidomalonate. For example, to synthesize a related structure, ethyl 2-acetamido-2-carbethoxy-5-methyl-4-hexenoate was prepared via alkylation, which could then be further modified and hydrolyzed to yield the amino acid. acs.org

5-Methyl-D-norleucine , the D-enantiomer, is of particular interest for its potential applications in developing novel therapeutic agents. cymitquimica.com Its synthesis requires stereocontrolled methods to establish the D-configuration at the alpha-carbon.

These amino acid analogs can be incorporated into peptides to study structure-activity relationships or to create peptide-based drugs with modified properties. For example, 5,5-difluoronorleucine has been synthesized as a mimic of methionine for incorporation into biologically active peptides. lookchem.com

| Compound Name | Chemical Name | Configuration | Synthetic Approach Highlight |

| 5-Methyl-L-norleucine | (S)-2-Amino-5-methylhexanoic acid | L | Classical amino acid synthesis (e.g., from L-glutamic acid or via asymmetric synthesis). cymitquimica.com |

| 5-Methyl-D-norleucine | (R)-2-Amino-5-methylhexanoic acid | D | Asymmetric synthesis or resolution to obtain the D-enantiomer. cymitquimica.com |

| 2-Amino-5-mercapto-5-methylhexanoic acid | 2-Amino-5-mercapto-5-methylhexanoic acid | Racemic/Chiral | Alkylation of diethyl acetamidomalonate followed by thiol addition and hydrolysis. acs.org |

Analytical Methodologies for 5 Methylhexanoic Acid Research

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 5-Methylhexanoic acid from complex mixtures. Different chromatographic methods offer specific advantages depending on the research objective.

Gas Chromatography (GC) and Chiral-GC Analysis

Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound. In a study related to the synthesis of a derivative, (3S)-3-(aminomethyl)-5-methylhexanoic acid, GC was employed to monitor the progress of the reaction. lupinepublishers.com The analysis was performed on an Agilent Technologies gas chromatograph equipped with a DB-1 capillary column (30 m × 0.53 mm, 3.0 μm) and a flame ionization detector (FID). lupinepublishers.com Nitrogen was used as the carrier gas. lupinepublishers.com

For the separation of enantiomers, which is critical in pharmaceutical applications, chiral gas chromatography (Chiral-GC) is employed. For instance, the enantiomeric purity of (S)-3-cyano-5-methylhexanoic acid, a key intermediate for pregabalin (B1679071), was determined using chiral GC analysis of its methyl ester derivative. googleapis.com This highlights the importance of chiral GC in ensuring the stereochemical integrity of molecules derived from this compound. Another application involves the GC-MS analysis of pregabalin after methylation to cap the carboxylic acid group, which facilitates chiral derivatization and subsequent enantiomeric separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)